molecular formula C16H14N2O3 B14416124 N-(3-Oxo-4-phenylbutanoyl)pyridine-4-carboxamide CAS No. 84794-34-3

N-(3-Oxo-4-phenylbutanoyl)pyridine-4-carboxamide

Cat. No.: B14416124
CAS No.: 84794-34-3
M. Wt: 282.29 g/mol
InChI Key: WVEMXWAWFSDBDJ-UHFFFAOYSA-N
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Description

N-(3-Oxo-4-phenylbutanoyl)pyridine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a pyridine ring substituted with a carboxamide group and a phenylbutanoyl moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-4-phenylbutanoyl)pyridine-4-carboxamide typically involves the reaction of 4-aminopyridine with 3-oxo-4-phenylbutanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-4-phenylbutanoyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-(3-Oxo-4-phenylbutanoyl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Oxo-4-phenylbutanoyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Oxo-4-phenylbutanoyl)pyridine-3-carboxamide
  • N-(3-Oxo-4-phenylbutanoyl)pyridine-2-carboxamide

Uniqueness

N-(3-Oxo-4-phenylbutanoyl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring. This structural difference can lead to variations in its chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

84794-34-3

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

N-(3-oxo-4-phenylbutanoyl)pyridine-4-carboxamide

InChI

InChI=1S/C16H14N2O3/c19-14(10-12-4-2-1-3-5-12)11-15(20)18-16(21)13-6-8-17-9-7-13/h1-9H,10-11H2,(H,18,20,21)

InChI Key

WVEMXWAWFSDBDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC(=O)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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